Fmoc-D-cys-NH2

Description

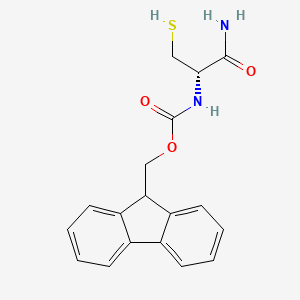

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate |

InChI |

InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m1/s1 |

InChI Key |

QNQILYKUOWQTEZ-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of Fmoc-D-Cys-NH2 in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Cys-NH2, and its side-chain protected derivatives, are pivotal building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of complex and therapeutically relevant peptides. The incorporation of a D-enantiomer of cysteine offers a strategic advantage in developing peptides with enhanced proteolytic stability and unique conformational properties. The C-terminal amide modification is crucial for mimicking the structure of many endogenous peptides, increasing biological activity, and improving overall stability. This technical guide provides an in-depth analysis of the role of this compound, including quantitative data on its properties, detailed experimental protocols for its use, and a discussion of its application in the synthesis of pharmacologically active peptides such as conotoxins.

Core Concepts: Deconstructing this compound

The utility of this compound in peptide synthesis arises from the specific functions of its constituent parts:

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group safeguards the N-terminal amine of the D-cysteine. Its primary role is to prevent self-polymerization and to ensure that the amino acid is added in a controlled, stepwise manner during SPPS. The Fmoc group is stable under the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically piperidine, allowing for the sequential addition of the next amino acid in the peptide chain.

-

D-Cysteine: The use of the D-enantiomer, as opposed to the naturally occurring L-cysteine, is a key strategy in drug design. Peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased proteolytic stability leads to a longer in vivo half-life, a desirable property for therapeutic peptides. Furthermore, the D-configuration can induce specific turns or secondary structures in the peptide backbone, which can be critical for binding to biological targets.

-

Cysteine Side Chain (Thiol): The thiol group (-SH) of cysteine is highly reactive and prone to oxidation, which can lead to the unwanted formation of disulfide bonds. To prevent this during synthesis, the thiol group must be protected. The choice of the side-chain protecting group is critical and depends on the overall synthetic strategy. The most common protecting group for cysteine is the trityl (Trt) group, which is acid-labile and is typically removed during the final cleavage of the peptide from the solid support. Other protecting groups, such as acetamidomethyl (Acm) or tert-butyl (tBu), offer orthogonal protection strategies, allowing for the selective formation of specific disulfide bonds in complex peptides with multiple cysteine residues.

-

C-Terminal Amide (-NH2): Many biologically active peptides, including numerous hormones and neurotransmitters, possess a C-terminal amide instead of a carboxylic acid. The amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can be crucial for biological activity.[1] This modification often enhances the peptide's binding affinity to its target receptor and increases its stability by making it more resistant to carboxypeptidases.[2][3]

Quantitative Data and Specifications

The selection of high-quality reagents is paramount for successful peptide synthesis. Below is a summary of typical specifications and relevant quantitative data for Fmoc-D-Cys(Trt)-OH, the precursor to the resin-bound amide.

| Property | Value / Specification | Source(s) |

| Purity (HPLC) | ≥99.0% | |

| Purity (TLC) | ≥98% | |

| Molecular Weight | 585.71 g/mol | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO (100 mg/mL), DMF | [3] |

| Melting Point | 168-173 °C |

Racemization Data for Fmoc-Cys(Trt)-OH during Coupling

Cysteine is particularly susceptible to racemization during the activation step of coupling. The choice of coupling reagents and conditions significantly impacts the degree of epimerization.

| Coupling Conditions | Racemization (%) | Source(s) |

| DIPCDI/Oxyma Pure | 3.3% | |

| Uronium Activation (e.g., HCTU) with DIEA | 8.0% | |

| DIPCDI/HOBt (5-min preactivation) | <1% (Minimal) |

Experimental Protocols

The following is a generalized, detailed protocol for the manual solid-phase synthesis of a peptide amide using Fmoc-D-Cys(Trt)-NH2 as one of the building blocks on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Wash the resin with DMF (3 x 1 min).

-

Swell the resin in DMF for at least 30 minutes.

-

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add fresh deprotection solution and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

-

(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash thoroughly with DMF.

-

-

Fmoc Deprotection for the Next Cycle:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add fresh deprotection solution and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and Methanol (3 x 1 min).

-

Dry the resin under vacuum for at least 1 hour.

-

Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% water) to the resin. TIS is crucial to scavenge the trityl cations released from the cysteine side chain.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Application Example: Synthesis of µ-Conotoxins

µ-Conotoxins are peptides isolated from the venom of cone snails that are potent blockers of voltage-gated sodium channels (Nav).[5] Their high potency and selectivity make them valuable pharmacological tools and potential therapeutic leads for conditions like chronic pain. Many conotoxins contain D-amino acids and multiple disulfide bonds, making their synthesis a challenge where Fmoc-D-Cys derivatives are essential.

For instance, the synthesis of µ-conotoxin KIIIA, which potently inhibits Nav1.4 and Nav1.7 channels, can be accomplished using Fmoc-SPPS.[6] The incorporation of D-cysteine can enhance its stability and modulate its binding affinity. The C-terminal amide is also a common feature of these natural peptides.

Mechanism of Action and Signaling Pathway

µ-Conotoxins function by physically blocking the ion-conducting pore of voltage-gated sodium channels.[1] This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. By inhibiting action potential propagation in neurons, these toxins can induce paralysis in prey and have potent analgesic effects in mammals.

Caption: Mechanism of action of µ-conotoxin on a voltage-gated sodium channel.

Experimental and Logical Workflows

The process of solid-phase peptide synthesis is a cyclical workflow, as depicted below. The logical relationship between the components of this compound dictates its strategic use in this process.

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Caption: Logical relationships of this compound components to final peptide properties.

Conclusion

This compound is a highly strategic and versatile building block in the field of peptide synthesis. Its carefully designed components—the temporary N-terminal Fmoc protection, the proteolytically resistant D-isomer core, the reactive yet protectable thiol side chain, and the bioactivity-enhancing C-terminal amide—provide peptide chemists with a powerful tool to construct novel and robust peptide-based therapeutics. A thorough understanding of its properties, potential side reactions like racemization, and its proper handling in SPPS protocols is essential for its successful application in the development of next-generation peptide drugs, from antimicrobial agents to potent analgesics like conotoxin analogues.

References

- 1. Mechanism of μ-Conotoxin PIIIA Binding to the Voltage-Gated Na+ Channel NaV1.4 | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7 [frontiersin.org]

The Mirror Image Advantage: Enhancing Peptide Stability with D-Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in biological systems. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. This technical guide provides a comprehensive overview of the principles, experimental validation, and practical applications of using D-amino acids to enhance peptide stability, tailored for professionals in drug discovery and development.

The Core Principle: Steric Hindrance of Proteolytic Enzymes

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity. Their active sites are exquisitely evolved to recognize and bind to peptides composed of L-amino acids. The introduction of a D-amino acid at a cleavage site creates a steric barrier, effectively preventing the enzyme from properly docking and catalyzing the hydrolysis of the peptide bond. This resistance to proteolysis is the fundamental mechanism by which D-amino acids confer enhanced stability to peptide therapeutics.

Quantitative Impact of D-Amino Acid Substitution on Peptide Stability

The incorporation of D-amino acids can dramatically increase the half-life of peptides in biological fluids. The following tables summarize quantitative data from studies demonstrating this effect.

| Peptide Sequence | Modification | Assay Condition | Percent Intact Peptide (24h) | Reference |

| L-peptide (hydrogelator) | None | Proteinase K | < 15% | [1] |

| D-amino acid modified L-peptide (hydrogelator) | C-terminal D-amino acid conjugation | Proteinase K | ~45% | [1] |

| Pep05 (KRLFKKLLKYLRKF) | None | Human Plasma | < 10% (at 8h) | |

| DP06 (Pep05 with L-Lys & L-Arg -> D-Lys & D-Arg) | Replacement of all L-Lys and L-Arg with D-amino acids | Human Plasma | > 60% |

Logical Framework for Enhanced Stability

The decision to incorporate D-amino acids is a logical progression in peptide drug design aimed at improving pharmacokinetic properties. The following diagram illustrates this relationship.

Experimental Protocols for Assessing Peptide Stability

A robust and reproducible in vitro serum stability assay is crucial for evaluating the efficacy of D-amino acid substitution. The following is a detailed methodology based on common laboratory practices.

In Vitro Serum/Plasma Stability Assay using RP-HPLC

1. Materials and Reagents:

-

Test Peptide (lyophilized)

-

Control L-Peptide (lyophilized)

-

Human Serum or Plasma (commercially available, pooled)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic Acid (TFA)

-

Quenching Solution (e.g., 10% TFA in ACN, or Acetonitrile with 1% TFA)

-

Incubator (37°C)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mass Spectrometer (optional, for metabolite identification)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Experimental Procedure:

-

Peptide Stock Solution Preparation: Dissolve the test and control peptides in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.

-

Incubation Setup:

-

In a microcentrifuge tube, add 90 µL of pre-warmed human serum or plasma.

-

Add 10 µL of the peptide stock solution to the serum/plasma to achieve a final peptide concentration of 100 µg/mL.

-

Gently vortex to mix.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the incubation mixture.

-

Immediately add the aliquot to a new microcentrifuge tube containing 40 µL of quenching solution to stop enzymatic degradation.

-

Vortex thoroughly.

-

-

Sample Processing:

-

Centrifuge the quenched samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

-

Carefully collect the supernatant for HPLC analysis.

-

-

RP-HPLC Analysis:

-

Inject a fixed volume (e.g., 20 µL) of the supernatant onto the C18 column.

-

Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.

-

Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

-

The peak corresponding to the intact peptide will have a specific retention time.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the T=0 time point (which is set to 100%).

-

Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

-

3. Experimental Workflow Diagram:

The following diagram outlines the key steps in the in vitro serum stability assay.

Conclusion

The strategic incorporation of D-amino acids is a powerful and well-validated approach to overcome the inherent instability of peptide-based drug candidates. By sterically hindering the action of proteolytic enzymes, D-amino acid substitution can significantly enhance serum stability and prolong the in vivo half-life of peptides. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of peptide stability, enabling researchers and drug developers to design more effective and durable peptide therapeutics.

References

A Technical Guide to Incorporating D-Cysteine into Peptides using Fmoc-D-Cys-NH₂ Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and biochemical research. D-amino acids, in particular, are employed to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and control secondary structure. This guide provides an in-depth technical overview of the methodologies and considerations for introducing D-cysteine into synthetic peptides, with a focus on the use of N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS) to generate peptides with a C-terminal D-cysteinamide.

The trityl (Trt) protecting group on the sulfhydryl side chain of cysteine is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step.[1] The use of D-cysteine can significantly increase the in-vivo half-life of therapeutic peptides by making them resistant to proteases.[2] This guide will detail the chemical properties, experimental protocols, and critical parameters for the successful synthesis of D-cysteine-containing peptides.

Chemical Properties of Fmoc-D-Cys(Trt)-OH

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine |

| CAS Number | 167015-11-4 |

| Molecular Formula | C₃₇H₃₁NO₄S |

| Molecular Weight | 585.7 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

Solid-Phase Peptide Synthesis (SPPS) Workflow for D-Cysteine Amide Peptides

The synthesis of a peptide with a C-terminal D-cysteinamide is typically achieved using a Rink Amide resin, which upon cleavage with TFA, yields a C-terminal amide.[1] The overall workflow involves sequential steps of deprotection, coupling, and washing, culminating in the final cleavage and purification of the peptide.

Experimental Workflow Diagram

Caption: General workflow for solid-phase peptide synthesis (SPPS) of a peptide amide.

Detailed Experimental Protocols

Resin Preparation and Swelling

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

-

Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid). Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of Fmoc-D-Cys(Trt)-OH is typically performed using this standard procedure.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.

-

Prepare a cleavage cocktail. For peptides containing Cys(Trt), a standard and effective cocktail is Reagent K or a modification thereof.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3] The solution will often turn a deep yellow or orange color due to the release of the trityl cation.

-

Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to ensure complete recovery.

-

Concentrate the TFA solution, for example, by rotary evaporation or by blowing a stream of nitrogen over the solution.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

Quantitative Data on Coupling and Cleavage

Racemization of Cysteine Derivatives

Racemization is a critical side reaction, especially for C-terminal cysteine residues. The choice of coupling reagent significantly impacts the degree of racemization.

| Coupling Reagent | Protected Cysteine Derivative | Racemization (%) |

| DIPCDI/Oxyma | Fmoc-Cys(Trt)-OH | 3.3 |

| DIPCDI/Oxyma | Fmoc-Cys(Thp)-OH | 0.74 |

| DIPCDI/Oxyma | Fmoc-Cys(Dpm)-OH | 6.8 |

Data sourced from Sigma-Aldrich technical documents. These results highlight that while Fmoc-Cys(Trt)-OH is cost-effective, alternative protecting groups like Thp may be considered for sequences highly sensitive to racemization.

Efficacy of Cleavage Cocktails for Cys(Trt) Deprotection

The choice of scavengers in the cleavage cocktail is crucial to prevent the re-attachment of the trityl group and other side reactions, such as S-tert-butylation.

| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger) | Scavenger (5%) | S-tert-butylation (%) |

| 90:2.5:2.5:5 | 1,2-Ethanedithiol (EDT) | 5.2 |

| 90:2.5:2.5:5 | Dithiothreitol (DTT) | 6.1 |

| 90:2.5:2.5:5 | Thioanisole | 10.5 |

| 95:2.5:2.5:0 | None | 18.6 |

Data adapted from a study on somatostatin cleavage.[2] The addition of thiol-containing scavengers like EDT or DTT significantly reduces the formation of the S-tert-butylated side product.

Application in Drug Development: Targeting GPCR Signaling

Peptides containing D-cysteine are often developed as antagonists or agonists for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous physiological processes and disease states. The enhanced stability of D-cysteine-containing peptides makes them attractive candidates for therapeutic intervention.

Example: Antagonism of the CXCR4 Signaling Pathway

The CXCR4 receptor, a chemokine GPCR, plays a significant role in cancer metastasis and HIV-1 entry into cells.[4] Antagonists of CXCR4 can block these processes. A well-known cyclic peptide antagonist of CXCR4 is CVX15. While the original structure may not contain D-cysteine, the incorporation of such a residue is a common strategy to improve pharmacokinetic properties. The following diagram illustrates the canonical Gαi-mediated signaling pathway of CXCR4, which would be inhibited by a D-cysteine-containing peptide antagonist.

Caption: Inhibition of the CXCR4 signaling pathway by a D-cysteine peptide antagonist.

Conclusion

The incorporation of D-cysteine into peptides via Fmoc-D-Cys(Trt)-OH is a powerful technique for enhancing the therapeutic potential of peptide-based drugs. Success in this endeavor relies on a thorough understanding of the SPPS workflow, careful selection of coupling reagents to minimize racemization, and the use of appropriate scavengers during cleavage to ensure high purity of the final product. The ability to strategically introduce D-cysteine opens up new avenues for the development of robust and effective peptide therapeutics targeting a wide range of diseases.

References

An In-depth Technical Guide to Fmoc Protection and Deprotection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to basic conditions, while remaining stable to acidic and nucleophilic reagents, provides the orthogonality required for the synthesis of complex peptides and modified peptide analogues.[1][2] This guide provides a detailed overview of the fundamental mechanisms of Fmoc protection and deprotection, quantitative data on reaction kinetics, comprehensive experimental protocols, and a discussion of common side reactions and mitigation strategies.

The Core Principle: Orthogonality in Peptide Synthesis

Successful peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain. This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[2] The Fmoc group's key advantage lies in its "orthogonality" to the acid-labile protecting groups typically used for amino acid side chains.[1][2] This allows for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protecting groups, which are only removed at the final cleavage step.[1]

The Mechanism of Fmoc Protection

The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved through nucleophilic attack of the amine on an activated Fmoc derivative.[3] The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][4]

The reaction with Fmoc-Cl is generally carried out under Schotten-Baumann conditions, involving an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent.[3] The base neutralizes the hydrochloric acid formed during the reaction. Alternatively, anhydrous conditions with a non-nucleophilic organic base like pyridine can be used.[3] Fmoc-OSu offers an alternative that avoids the formation of oligopeptides, which can be a side reaction with the more reactive Fmoc-Cl.[3]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[2][5] This process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6]

The mechanism proceeds in two main steps:

-

Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl group.[5]

-

β-Elimination: This abstraction initiates an E1cB-type elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide.[2][5]

The highly reactive dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[2]

The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[7] This allows for the quantitative determination of the reaction's completion.[7]

Quantitative Data on Fmoc Deprotection

The efficiency and kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent, and the specific amino acid sequence. While 20% piperidine in DMF is the standard, other bases and solvent systems have been investigated to optimize deprotection and minimize side reactions.

| Deprotection Reagent | Amino Acid | Time (min) | Deprotection Efficiency (%) | Reference |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [8] |

| 20% Piperidine in DMF | Fmoc-L-Leucine-OH | 7 | >95 | [8] |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >95 | [8] |

| 5% Piperazine/2% DBU in NMP | - | - | Faster than 20% Piperidine/DMF | [9] |

Note: Deprotection efficiency can be sequence-dependent. Sterically hindered amino acids or sequences prone to aggregation may require longer deprotection times or the use of stronger base systems.[5][8]

Experimental Protocols

Protocol for Fmoc Protection of an Amino Acid

This protocol is a general procedure for the Fmoc protection of an amino acid using Fmoc-OSu.

Materials:

-

Amino acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to a pH of 2 with 1 M HCl.

-

Extract the Fmoc-protected amino acid with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for an initial 3-5 minutes.[10]

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for another 10-20 minutes. The total deprotection time is typically around 15-25 minutes.[10]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[6]

-

Wash the resin with DCM (2-3 times) and then with DMF to prepare for the next coupling step.

-

A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[7]

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the basic conditions of Fmoc deprotection, potentially leading to impurities in the final peptide product.

Aspartimide Formation

Peptides containing aspartic acid (Asp) are particularly susceptible to aspartimide formation, especially when followed by Gly, Asn, Ser, or Ala.[1][11] The peptide backbone nitrogen can attack the side-chain ester of Asp, forming a cyclic imide. This can lead to epimerization at the α-carbon of Asp and the formation of β-aspartyl peptides upon ring-opening.[1]

Mitigation Strategies:

-

Use of sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmcp).

-

Addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress aspartimide formation.[11]

-

Employing backbone protection strategies, such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the residue preceding Asp.[11]

Diketopiperazine Formation

This side reaction is most common at the dipeptide stage, particularly when proline or glycine is the second amino acid.[10][11] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10]

Mitigation Strategies:

-

Use of sterically bulky resins like 2-chlorotrityl chloride resin, which hinders the back-side attack.[11]

-

Coupling of a pre-formed Fmoc-dipeptide instead of sequential single amino acid additions for the first two residues.[10]

Racemization

Racemization of the C-terminal cysteine residue can occur under basic conditions, leading to the formation of D-Cys epimers.[1]

Mitigation Strategies:

-

Use of milder deprotection conditions.

-

Careful selection of the cysteine side-chain protecting group.

Piperidine Adduct Formation

The piperidine used for deprotection can sometimes react with certain amino acid side chains, such as the formation of 3-(1-piperidinyl)alanine from cysteine residues.[11] This occurs via β-elimination of the cysteine side-chain protecting group to form dehydroalanine, followed by Michael addition of piperidine.[11]

Mitigation Strategies:

-

Use of sterically hindered and stable cysteine protecting groups like trityl (Trt).[11]

-

Employing alternative, less nucleophilic bases for deprotection.

Conclusion

The Fmoc protection strategy is a robust and versatile methodology that has become the standard in solid-phase peptide synthesis. A thorough understanding of the underlying chemical mechanisms of both the protection and deprotection steps is crucial for its successful implementation. By being aware of the potential side reactions and employing appropriate mitigation strategies, researchers can optimize their synthetic protocols to achieve high yields of pure peptides, facilitating advancements in drug discovery and development.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Bot Detection [iris-biotech.de]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a cornerstone of modern peptide research and drug development. Its robustness, versatility, and amenability to automation have made it the predominant method for synthesizing custom peptides. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical parameters of Fmoc-SPPS, designed to equip both novice and experienced researchers with the knowledge to perform successful peptide syntheses.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble polymer resin.[1][2] The synthesis proceeds from the C-terminus to the N-terminus. The defining feature of this methodology is the use of the base-labile Fmoc protecting group for the α-amino group of the incoming amino acids.[3][4] This allows for an orthogonal protection strategy, where the side-chain protecting groups are acid-labile and are removed only at the final cleavage step.[4]

The synthesis cycle consists of four main stages:

-

Resin Preparation and First Amino Acid Loading: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker.[5][6] The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., acid or amide).[6] The first Fmoc-protected amino acid is covalently attached to this linker.[7]

-

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8][9] This exposes a free amine group, ready for the next coupling reaction.[4] The released dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to monitor the deprotection step.[1]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the growing peptide chain, forming a peptide bond.[4][10] A variety of coupling reagents are available to facilitate this reaction, with aminium/uronium salts like HBTU and HATU being highly efficient.[4]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[1]

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc-SPPS

The success of SPPS is highly dependent on achieving near-quantitative yields at each deprotection and coupling step. Even small inefficiencies can lead to a significant decrease in the overall yield of the final peptide.[1][11]

Table 1: Typical Coupling Efficiencies and Conditions

| Coupling Reagent | Activator/Base | Typical Coupling Time | Typical Efficiency (%) | Notes |

| HBTU/HOBt | DIPEA | 5 - 60 min | >99% | Widely used, can cause racemization with sensitive amino acids.[4][10] |

| HATU/HOAt | DIPEA/Collidine | 5 - 30 min | >99.5% | Highly efficient, especially for hindered couplings; lower racemization risk than HBTU.[4] |

| HCTU | DIPEA | 5 - 20 min | >99% | Similar to HBTU but can be more efficient in some cases. |

| DIC/HOBt | - | 30 - 120 min | >98% | Carbodiimide-based; formation of insoluble DCU byproduct with DCC. DIC is preferred as the byproduct is soluble.[4] |

| PyBOP | DIPEA | 15 - 60 min | >99% | Phosphonium salt-based, effective for difficult couplings. |

Efficiency can be sequence-dependent and may be lower for sterically hindered amino acids.

Table 2: Fmoc Deprotection Conditions

| Reagent | Concentration | Typical Deprotection Time | Notes |

| Piperidine | 20% in DMF | 2 x 5-10 min | The most common reagent; can cause aspartimide formation.[8][9] |

| Piperidine | 5% in DMF | 3 - 5 min | Faster deprotection has been observed in some studies.[12] |

| DBU | 2-10% in DMF | 2 - 5 min | A stronger, non-nucleophilic base; faster than piperidine but can increase side reactions.[13] |

| 4-Methylpiperidine | 20% in DMF | 7 - 10 min | Similar kinetics to piperidine, sometimes preferred for its lower volatility.[14][15] |

Table 3: Overall Peptide Yield Calculation

The theoretical overall yield of a peptide can be estimated based on the average efficiency of each cycle (deprotection and coupling).

Overall Yield (%) = (Average Stepwise Efficiency %) ^ (2n - 1)

Where 'n' is the number of amino acids in the peptide. For a 10-mer peptide with an average stepwise efficiency of 99%, the theoretical overall yield would be approximately 82.7%.[1]

Experimental Protocols

The following are detailed methodologies for the key stages of manual Fmoc-SPPS.

Resin Loading (Attachment of the first amino acid to Wang Resin)

-

Resin Swelling: Swell 1 gram of Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL) for 1-2 hours in a reaction vessel.[7]

-

Reagent Preparation: In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF. In another vial, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.[7]

-

Coupling: Add the Fmoc-amino acid/HOBt solution to the swollen resin. Then, add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin suspension and agitate. Finally, add the DMAP solution.[7]

-

Reaction: Agitate the mixture on a mechanical shaker for 12 hours at room temperature.[7]

-

Capping: To block any unreacted hydroxyl groups on the resin, discard the reaction mixture and add a solution of acetic anhydride (2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DCM. Agitate for 30 minutes.[7]

-

Washing: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and DCM (3 times).[7]

-

Drying: Dry the resin under vacuum.

-

Loading Determination: Determine the substitution level of the resin spectrophotometrically by measuring the absorbance of the piperidine-dibenzofulvene adduct after Fmoc deprotection of a small, weighed sample of the resin.[1]

Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[8]

-

Reaction: Agitate the mixture at room temperature for 2 minutes, then drain the solution. Add a fresh portion of the 20% piperidine solution and agitate for another 5-10 minutes.[8]

-

Washing: Filter the resin and wash thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling (using HBTU/DIPEA)

-

Reagent Preparation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

-

Activation: Add 6 equivalents of DIPEA to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

-

Washing: Filter the resin and wash thoroughly with DMF (at least 5 times).

Monitoring the Synthesis: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin, thereby monitoring the completion of the coupling reaction.[3][16]

-

Sample Preparation: Take a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

-

Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the resin beads in a small test tube:

-

Heating: Heat the test tube at 100-110°C for 3-5 minutes.[4][17]

-

Observation:

Note: The Kaiser test gives a false negative for N-terminal proline residues (a secondary amine), for which other tests like the chloranil test are used.[18]

Cleavage and Deprotection

-

Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[19]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is "Reagent K": 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[20]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a fume hood. Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[19]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the precipitated peptide, wash it with cold diethyl ether, and then dry it. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

Visualization of the Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

This in-depth guide provides the foundational knowledge and practical protocols for successful solid-phase peptide synthesis using Fmoc chemistry. By understanding the core principles, carefully controlling reaction conditions, and utilizing appropriate monitoring techniques, researchers can confidently synthesize high-quality peptides for a wide range of scientific applications.

References

- 1. Bot Detection [iris-biotech.de]

- 2. researchgate.net [researchgate.net]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. chempep.com [chempep.com]

- 5. bharavilabs.in [bharavilabs.in]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptideweb.com [peptideweb.com]

- 8. peptide.com [peptide.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. m.youtube.com [m.youtube.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. peptide.com [peptide.com]

- 19. youtube.com [youtube.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. luxembourg-bio.com [luxembourg-bio.com]

A Technical Guide to Fmoc-D-cysteine-NH2: Suppliers, Purity, and Experimental Protocols for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-D-cysteine-NH2, a critical building block in peptide synthesis. The guide details supplier information for its common protected precursors, Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Acm)-OH, their purity specifications, and protocols for their conversion to the desired amidated form. Furthermore, it provides detailed experimental procedures for the deprotection of the cysteine thiol group and explores the biological significance of D-cysteine in cellular signaling pathways.

Sourcing and Purity of Protected Fmoc-D-cysteine Precursors

While direct suppliers for Fmoc-D-Cys(Trt)-NH2 and Fmoc-D-Cys(Acm)-NH2 are not readily found, the carboxylic acid precursors are widely available from various chemical suppliers. Researchers can synthesize the desired amide derivatives from these precursors. The following tables summarize the typical purity specifications for Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Acm)-OH from prominent suppliers.

Table 1: Supplier Purity Specifications for Fmoc-D-Cys(Trt)-OH

| Supplier | Purity Specification | Analytical Method |

| Sigma-Aldrich | ≥97.0% | HPLC |

| Biosynth | High Purity | Not specified |

| AbMole BioScience | >98.0% | Not specified |

Table 2: Supplier Purity Specifications for Fmoc-D-Cys(Acm)-OH

| Supplier | Purity Specification | Analytical Method |

| Sigma-Aldrich (Novabiochem) | ≥97.0% | HPLC |

| Iris Biotech | Not specified | Not specified |

| Simson Pharma | High Quality | Certificate of Analysis provided |

Experimental Protocols

Synthesis of Fmoc-D-cysteine-NH2 Derivatives

The conversion of the carboxylic acid precursors to the corresponding amides is a standard procedure in peptide chemistry. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol: Amidation of Fmoc-D-Cys(Protecting Group)-OH

-

Activation: Dissolve Fmoc-D-Cys(Trt)-OH or Fmoc-D-Cys(Acm)-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as HBTU (1 equivalent) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amination: In a separate flask, prepare a solution of ammonia in a suitable solvent. This can be achieved by bubbling ammonia gas through the solvent or by using a solution of ammonia in dioxane or methanol.

-

Reaction: Slowly add the activated amino acid solution to the ammonia solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Deprotection of the Cysteine Thiol Group

The choice of deprotection strategy depends on the protecting group used for the cysteine side chain.

Protocol: Cleavage of the Trityl (Trt) Group

The trityl group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the solid-phase resin.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA, triisopropylsilane (TIS) as a scavenger, and water in a ratio of 95:2.5:2.5 (v/v/v). The use of TIS is crucial to prevent the reattachment of the trityl cation to the deprotected thiol.

-

Deprotection: Treat the peptide resin or the protected peptide with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Washing: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether to remove the cleaved protecting groups and scavengers.

-

Drying: Dry the peptide pellet under vacuum.

Protocol: Cleavage of the Acetamidomethyl (Acm) Group

The Acm group is stable to TFA and requires specific reagents for its removal. This allows for the purification of the fully protected peptide before selective deprotection and disulfide bond formation.

-

Reagents: The most common method for Acm removal is treatment with mercury(II) acetate or silver tetrafluoroborate followed by reduction of the resulting thiolate. Alternatively, iodine can be used for simultaneous deprotection and disulfide bond formation.

-

Deprotection with Mercury(II) Acetate:

-

Dissolve the Acm-protected peptide in aqueous acetic acid.

-

Add an excess of mercury(II) acetate and stir at room temperature for 1-2 hours.

-

Add a reducing agent such as dithiothreitol (DTT) or beta-mercaptoethanol to liberate the free thiol.

-

The peptide can be isolated by precipitation or purified by HPLC.

-

-

Deprotection and Cyclization with Iodine:

-

Dissolve the peptide containing two Cys(Acm) residues in a mixture of methanol and water or acetic acid and water at high dilution to favor intramolecular cyclization.

-

Add a solution of iodine in methanol or acetic acid dropwise until a persistent yellow color is observed.

-

Stir the reaction for 1-2 hours.

-

Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

The cyclic peptide can be purified by HPLC.

-

Biological Context: The D-cysteine and Hydrogen Sulfide Signaling Pathway

D-cysteine plays a significant role in cellular physiology, particularly as a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The enzymatic pathway for H₂S production from D-cysteine is distinct from the pathway utilizing L-cysteine.

Caption: Enzymatic pathway of hydrogen sulfide (H₂S) production from D-cysteine.

This pathway highlights the importance of D-amino acids in generating bioactive molecules and opens avenues for the development of novel therapeutic agents targeting H₂S signaling by utilizing D-cysteine containing peptides. The ability to synthesize peptides incorporating D-cysteine-NH2 provides researchers with valuable tools to probe these pathways and develop new drug candidates.

Fmoc-D-cysteine Amide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides essential information on Fmoc-D-cysteine amide (Fmoc-D-Cys-NH2), a critical building block for peptide synthesis, particularly in the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

| Parameter | Value |

| Compound Name | Fmoc-D-cysteine amide |

| Abbreviation | This compound |

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | Not definitively available |

Significance in Peptide and Drug Development

The incorporation of D-amino acids, such as D-cysteine, into peptide chains offers significant advantages in drug design. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are highly specific for L-amino acids.[1] This increased stability translates to a longer half-life and improved bioavailability of peptide-based drugs.[1] The unique stereochemistry of D-amino acids can also influence the peptide's secondary structure, potentially leading to novel receptor binding affinities and biological activities. D-cysteine, in particular, provides a reactive thiol group that can be used for forming disulfide bridges to create cyclic peptides, or for conjugation to other molecules.[2][3]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide amide incorporating this compound using a Rink Amide resin.[4][5] Reagent equivalents and reaction times may need to be optimized for specific peptide sequences.

1. Resin Preparation:

-

Place the Rink Amide resin in a suitable reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-D-Cys(Trt)-OH, as the thiol group requires protection during synthesis) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a colorimetric test (e.g., ninhydrin test) can be performed.

4. Capping (Optional):

-

If the coupling is incomplete, any unreacted free amines on the resin can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base in DMF.

5. Repetition:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

-

Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave all side-chain protecting groups. A common cocktail for peptides containing cysteine is Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions with the reactive thiol group.[6]

-

The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.

Workflow Diagrams

The following diagrams illustrate the key processes in Fmoc-based solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Caption: Rationale for using D-Cysteine in peptides.

References

- 1. chemrealm.com [chemrealm.com]

- 2. nbinno.com [nbinno.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. biotage.com [biotage.com]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides with a C-Terminal D-Cysteine Amide using Fmoc Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides featuring a C-terminal D-cysteine amide is a critical process in the development of various therapeutic and research peptides. The incorporation of a D-amino acid at this position can significantly enhance the peptide's stability against enzymatic degradation, thereby prolonging its biological half-life. The C-terminal amide group often mimics the natural state of bioactive peptides, contributing to their receptor binding and overall activity. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of such peptides using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol focuses on the use of Fmoc-D-Cys(Trt)-OH as the initial building block and a Rink Amide resin as the solid support to generate the C-terminal amide functionality.

A crucial aspect of synthesizing cysteine-containing peptides is the prevention of side reactions, particularly racemization of the cysteine residue during coupling and side-chain alkylation during cleavage. This protocol outlines optimized conditions and reagent choices to minimize these undesired outcomes and ensure the synthesis of a high-purity final product.

Data Presentation

Table 1: Key Reagents and their Specifications for SPPS

| Reagent/Material | Chemical Name | Recommended Grade | Purpose |

| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide chain elongation and generation of C-terminal amide. |

| Amino Acid | Fmoc-D-Cys(Trt)-OH | ≥97.0% (HPLC) | First amino acid to be coupled to the resin. Trityl (Trt) group protects the sulfhydryl side chain. |

| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | Removal of the Fmoc protecting group from the N-terminus. |

| Coupling Activators | HBTU/HOBt or DIC/HOBt | Peptide synthesis grade | Activation of the carboxylic acid group of the incoming Fmoc-amino acid for peptide bond formation. |

| Base | DIPEA or Collidine | Peptide synthesis grade | Base for the coupling reaction. Collidine is recommended to minimize racemization. |

| Solvents | DMF, DCM | Anhydrous, amine-free | Resin swelling, washing, and reaction medium. |

| Cleavage Cocktail | TFA/TIS/H₂O/EDT | Reagent grade | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Table 2: Recommended Cleavage Cocktails for C-Terminal Cysteine Peptides

| Cocktail Composition (v/v) | Key Scavengers | Application Notes | Expected Purity |

| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | EDT, TIS | Standard for Trp, Cys, or Met-containing peptides. EDT is a reducing agent that protects the cysteine thiol group from oxidation. TIS scavenges the trityl cations. | >85% (sequence dependent) |

| 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT | Phenol, Thioanisole, EDT | "Reagent K" - effective for peptides with Cys, Met, Trp, or Tyr. Provides broad scavenger protection. | High |

| 95% TFA, 2.5% TIS, 2.5% H₂O | TIS | A general-purpose cleavage cocktail. The absence of a reducing scavenger like EDT may lead to some oxidation of the cysteine residue. | Variable, potential for oxidation |

Experimental Protocols

Resin Preparation and Swelling

-

Place the Rink Amide MBHA resin (1.0 g, ~0.5 mmol) in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF, 10 mL) to the resin.

-

Allow the resin to swell at room temperature for 30-60 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

Initial Fmoc Deprotection of the Resin

-

Add 20% piperidine in DMF (10 mL) to the swollen resin.

-

Agitate the mixture at room temperature for 20 minutes to remove the Fmoc group from the Rink Amide linker.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Coupling of the First Amino Acid (Fmoc-D-Cys(Trt)-OH)

To minimize racemization, the use of N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) is recommended.

-

In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading, ~1.5 mmol, 879 mg) and HOBt (3 equivalents, ~1.5 mmol, 229 mg) in DMF (5 mL).

-

Add DIC (3 equivalents, ~1.5 mmol, 235 µL) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To monitor the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, continue the reaction for another 1-2 hours or consider a double coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then with dichloromethane (DCM) (3 x 10 mL).

Subsequent Peptide Chain Elongation (General Cycle)

-

Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain and wash with DMF (5 x 10 mL).

-

Coupling: Couple the next Fmoc-amino acid (3 equivalents) using a suitable activation method (e.g., HBTU/DIPEA or DIC/HOBt). Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat this cycle for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

This step must be performed in a well-ventilated fume hood.

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS). For 1 g of resin, prepare 10 mL of the cocktail.

-

Add the freshly prepared cleavage cocktail to the dry peptidyl-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualization

Caption: Workflow for Solid-Phase Synthesis of a C-Terminal D-Cysteine Amide Peptide.

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Cys-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The incorporation of D-amino acids, such as D-cysteine, further improves their proteolytic resistance, making them attractive candidates for drug development. This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Fmoc-D-cys-NH2 via solid-phase peptide synthesis (SPPS), with a focus on producing C-terminally amidated cyclic peptides. The protocols cover the entire workflow from peptide chain assembly and cyclization to purification and analysis.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis of a model cyclic peptide, H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-NH2. These values are representative and may vary depending on the specific sequence and reaction conditions.

| Step | Parameter | Typical Value |

| Solid-Phase Peptide Synthesis | Resin Loading | 0.5 - 0.7 mmol/g |

| Coupling Efficiency (per step) | > 99% | |

| Overall Crude Linear Peptide Yield | 70 - 85% | |

| Cyclization (Disulfide Bridge Formation) | Concentration of Linear Peptide | 0.1 - 1 mg/mL |

| Reaction Time | 12 - 24 hours | |

| Crude Cyclic Peptide Yield | 50 - 70% | |

| Purification and Analysis | Purity after HPLC | > 95% |

| Final Isolated Yield | 15 - 30% (from initial resin loading) | |

| Molecular Weight Confirmation | Agrees with theoretical value (via Mass Spectrometry) |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual solid-phase synthesis of a linear peptide on Rink Amide resin using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin (0.5-0.7 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Dry diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

After a negative Kaiser test (colorless or yellowish beads), wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus. Use Fmoc-D-Cys(Trt)-OH for the incorporation of D-cysteine.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Protocol 2: In-Solution Cyclization via Disulfide Bridge Formation

This protocol describes the cyclization of the linear peptide precursor in solution through the formation of an intramolecular disulfide bond.

Materials:

-

Crude linear peptide with two free thiol groups

-

Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable buffer

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO) (optional, as an oxidant)

Procedure:

-

Peptide Dissolution: Dissolve the crude linear peptide in a mixture of aqueous buffer and an organic co-solvent like acetonitrile to a final concentration of 0.1-1 mg/mL. The high dilution favors intramolecular cyclization over intermolecular dimerization.

-

Oxidation:

-

Stir the peptide solution vigorously in a vessel open to the air for 12-24 hours. The oxygen in the air will facilitate the oxidation of the thiol groups to form a disulfide bond.

-

Alternatively, for faster or more controlled oxidation, a small amount of an oxidant like DMSO (e.g., 5-10% v/v) can be added to the solution.

-

-

Monitoring the Reaction: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will have a different retention time than the linear precursor and a mass decrease of 2 Da.

-

Quenching and Lyophilization: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA to quench the reaction. Lyophilize the solution to obtain the crude cyclic peptide.

Protocol 3: Purification and Analysis

This protocol outlines the purification of the crude cyclic peptide by preparative RP-HPLC and subsequent analysis.

Materials:

-

Crude cyclic peptide

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative and analytical RP-HPLC columns (e.g., C18)

-

Mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Preparative RP-HPLC:

-

Equilibrate the preparative C18 column with a low concentration of organic phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 60 minutes).

-

Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

-

-

Purity Analysis:

-

Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pool the fractions that contain the desired cyclic peptide at a purity of >95%.

-

-

Mass Spectrometry: Confirm the identity of the purified cyclic peptide by mass spectrometry. The observed molecular weight should match the calculated theoretical mass.

-

Lyophilization: Freeze-dry the pooled pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Visualizations

Application Notes and Protocols for Disulfide Bond Formation in D-Cysteine Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial covalent linkages that provide significant conformational stability to peptides and proteins.[1] Formed by the oxidation of two cysteine thiol groups, these bonds play a vital role in defining the tertiary structure and biological activity of many therapeutic peptides, including hormones, toxins, and enzyme inhibitors.[2] The incorporation of D-cysteine, the non-proteinogenic enantiomer of L-cysteine, can further enhance peptide stability by conferring resistance to proteolytic degradation.

The principles and methods for forming disulfide bonds in peptides containing D-cysteine are analogous to those for their L-cysteine counterparts. The choice of method depends on factors such as the peptide sequence, the number of disulfide bonds to be formed, and the presence of other sensitive amino acid residues.

For peptides with multiple disulfide bonds, a regioselective strategy is essential to ensure the correct pairing of cysteine residues. This is typically achieved through orthogonal protection, where different cysteine residues are masked with protecting groups that can be removed under distinct chemical conditions, allowing for sequential and controlled disulfide bond formation.[2][3]

This document provides an overview of common methods, detailed experimental protocols, and key considerations for the successful formation of disulfide bonds in D-cysteine containing peptides.

General Experimental Workflow

The overall process begins with the synthesis of the linear peptide, typically via Solid-Phase Peptide Synthesis (SPPS), followed by cleavage from the resin, deprotection of cysteine side chains, and subsequent oxidation to form the disulfide bridge. The final step involves purification and analysis of the cyclized peptide.

Method 1: Air Oxidation

Application Notes

Air oxidation is the simplest method for disulfide bond formation, relying on atmospheric oxygen to oxidize the free thiol groups of D-cysteine residues.[4] This method is often preferred for peptides that can spontaneously fold into a conformation that favors the correct disulfide pairing under native-like conditions.[5][6] The reaction is typically performed in a dilute aqueous buffer at a slightly alkaline pH (7.5-8.5), which facilitates the deprotonation of the thiol groups to the more reactive thiolate anions.

Advantages:

-

Mild reaction conditions, minimizing side reactions with sensitive amino acids.

-

Simple setup, requiring no specialized chemical oxidants.

Disadvantages:

-

Can be slow, sometimes requiring hours to days for completion.

-

High dilution is necessary to prevent intermolecular oligomerization, which may be impractical for large-scale synthesis.[4]

-

Reaction rate can be inconsistent and difficult to control.

Experimental Protocol

-

Peptide Dissolution: Dissolve the purified linear peptide containing free D-cysteine thiol groups in an aqueous buffer. A common choice is 0.1 M ammonium bicarbonate (NH₄HCO₃) or ammonium acetate (NH₄OAc) at a pH of 7.5-8.5.

-

Concentration Adjustment: Adjust the peptide concentration to 0.1-1.0 mg/mL. Lower concentrations (e.g., < 0.5 mg/mL) are recommended to favor intramolecular cyclization over intermolecular dimerization or polymerization.[6]

-

Oxidation: Vigorously stir the peptide solution in a vessel open to the atmosphere (e.g., an open beaker or a flask with a loose cap) at room temperature (20-25°C).

-